3-(2-Hydroxypropyl)piperidin-2-one
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Overview
Description
3-(2-Hydroxypropyl)piperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The reaction conditions often include the use of solvents like ethanol and the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
3-(2-Hydroxypropyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxypropyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a wide range of applications in drug synthesis.
Piperidin-2-one: Lacks the hydroxypropyl group but shares similar chemical properties.
N-Methylpiperidine: Contains a methyl group instead of a hydroxypropyl group.
Uniqueness
3-(2-Hydroxypropyl)piperidin-2-one is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and reactivity. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules and potentially increases its efficacy in pharmaceutical applications .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(2-hydroxypropyl)piperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(10)5-7-3-2-4-9-8(7)11/h6-7,10H,2-5H2,1H3,(H,9,11) |
InChI Key |
BSWLRLUWHYQZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCNC1=O)O |
Origin of Product |
United States |
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